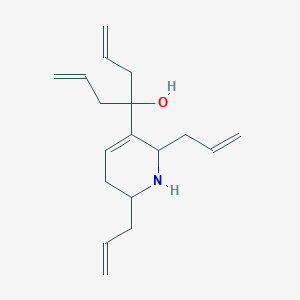

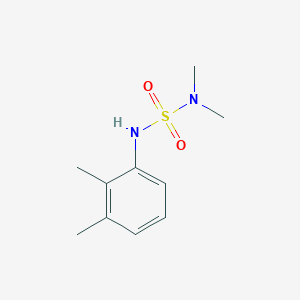

4-(2,6-二烯丙基-1,2,5,6-四氢-3-吡啶基)-1,6-庚二烯-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine derivatives involves multistep chemical reactions, including electrochemical methods and reductive diallylation processes. One method involves the electrogenerated base promoted synthesis of tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting an environmentally benign procedure with high yields (Veisi, Maleki, & Jahangard, 2015)(Veisi, Maleki, & Jahangard, 2015). Another significant synthetic route is the reductive trans-2,6-diallylation of pyridines with allylboranes, providing a method for the synthesis of trans- and cis-2,6-diallyl-1,2,5,6-tetrahydropyridines (Bubnov, Shagova, Evchenko, & Ignatenko, 1994)(Bubnov et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds closely related to our target molecule has been elucidated using single-crystal X-ray diffraction techniques, providing detailed insights into their geometry, bonding, and electronic properties. For instance, the study on pyridine-containing tetra-aza macrocycles offers comprehensive structural details relevant to understanding the molecular framework of related compounds (Alcock, Balakrishnan, Moore, & Pike, 1987)(Alcock et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving the target molecule or its analogs include cycloaddition reactions and the formation of complexes with various metals. These reactions are pivotal in modifying the chemical and physical properties of the molecule for specific applications. For example, the cyclo-copolymerization of diallyl compounds with sulfur dioxide demonstrates the reactivity and potential for polymer formation (Amemiya, Katayama, & Harada, 1975)(Amemiya et al., 1975).

Physical Properties Analysis

The physical properties of compounds similar to "4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol" can be characterized using various spectroscopic and analytical techniques. These properties include solubility, melting point, and stability, which are crucial for practical applications. The synthesis and characterization of pyridine-containing tetra-aza macrocycles provide relevant data on these aspects (Alcock et al., 1987)(Alcock et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity, functional group transformations, and interaction with other molecules, are essential for understanding the behavior of the target compound in various environments and reactions. Studies on the cyclo-copolymerization of diallyl compounds with sulfur dioxide shed light on these properties, offering insights into the reactivity patterns and potential for forming copolymers with unique characteristics (Amemiya et al., 1975)(Amemiya et al., 1975).

科学研究应用

异构化和不对称诱导催化剂

研究表明,光学活性化合物(如涉及复杂吡咯烷基结构的化合物)可作为内消旋环氧化物的对映选择性 β-消除反应的催化剂,表现出很高的对映选择性和反应性。该应用对于生产具有特定光学活性的物质至关重要,这些物质在药物和精细化学品中很重要 (Bertilsson, Södergren, & Andersson, 2002)。

聚合物合成和超亲核试剂

人们已经探索了二烯丙基芳香胺(包括具有超亲核性质的化合物)的合成和聚合。这些含有超亲核基团的聚合物通过环聚合和共聚合过程合成,突出了此类有机化合物在创造具有特定功能性质的材料方面的多功能性 (Huang, Jing-wu, Aili, & Yu, 1996)。

分子结构中的结构作用

已经研究了侧链在影响低聚吡啶-二羧酰胺链结构性质中的作用。这些研究揭示了分子水平的修饰如何影响二聚化常数和双螺旋的稳定性,为特定功能的分子结构设计提供了见解 (Haldar, Jiang, Leger, & Huc, 2007)。

亲核催化

对 4-(二烷基氨基)吡啶催化的研究突出了它们在各种合成上有用转化中的作用,包括酸酐对醇的酯化。这项研究强调了此类化合物在通过亲核催化促进化学反应中的重要性,证明了它们在有机合成中的效用 (Spivey & Arseniyadis, 2004)。

配位化学中的配体

涉及 4 族金属离子的配合物的合成和特定配体的使用(包括基于吡啶的配体)说明了这些化合物在与金属离子形成配位化合物中的重要性。此类研究有助于开发在催化和材料科学中具有潜在应用的新材料 (Bertolasi et al., 2007)。

属性

IUPAC Name |

4-[2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-5-9-15-11-12-16(17(19-15)10-6-2)18(20,13-7-3)14-8-4/h5-8,12,15,17,19-20H,1-4,9-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGMJAPHVATPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=C(C(N1)CC=C)C(CC=C)(CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2,6-Bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)